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Sgg1 protein, cytomegalovirus - 160276-34-6

Sgg1 protein, cytomegalovirus

Catalog Number: EVT-1513448
CAS Number: 160276-34-6
Molecular Formula: C5H7NO
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The Sgg1 protein is derived from cytomegalovirus, with studies indicating its presence in various strains, including murine and human cytomegalovirus. Research has shown that the Sgg1 protein is expressed during early stages of infection, highlighting its importance in the viral lifecycle .

Classification

Cytomegaloviruses are classified under the order Herpesvirales, family Herpesviridae, and subfamily Betaherpesvirinae. The Sgg1 protein belongs to a group of immediate early proteins that are crucial for initiating viral gene expression and replication processes.

Synthesis Analysis

Methods

The synthesis of Sgg1 protein involves transcription from its respective gene followed by translation into a polypeptide. Techniques such as polymerase chain reaction (PCR) and yeast two-hybrid screens have been employed to study interactions between Sgg1 and host proteins .

Technical Details

In laboratory settings, plasmid constructs containing the Sgg1 gene can be used to express the protein in various cell lines. The use of bacterial artificial chromosomes allows for the manipulation of viral genomes to study gene function and protein interactions during infection .

Molecular Structure Analysis

Structure

The Sgg1 protein has been characterized to have a molecular weight of approximately 37 kDa. Structural analyses suggest that it may adopt specific conformations that facilitate interactions with host cellular machinery, although detailed structural data remains limited .

Data

Current studies indicate that Sgg1 interacts with several host proteins involved in immune regulation, which may influence its structural dynamics during viral replication .

Chemical Reactions Analysis

Reactions

Sgg1 participates in various biochemical reactions within host cells, particularly those involved in immune response modulation. The protein's interactions with host transcription factors can lead to alterations in gene expression patterns that favor viral persistence.

Technical Details

Research has demonstrated that the Sgg1 protein can inhibit host antiviral responses by interfering with signaling pathways such as those mediated by interferon . This suggests a complex interplay between viral proteins and host cellular processes.

Mechanism of Action

Process

The mechanism by which Sgg1 exerts its effects involves binding to host proteins that regulate immune responses. By preventing the phosphorylation of key transcription factors like signal transducer and activator of transcription (STAT), Sgg1 effectively dampens antiviral gene expression .

Data

Experimental evidence shows that cells lacking functional Sgg1 exhibit heightened antiviral responses, indicating its role as a critical modulator of immune evasion strategies employed by cytomegalovirus .

Physical and Chemical Properties Analysis

Physical Properties

Sgg1 is characterized as a soluble protein that can be expressed in various cellular environments. Its stability and interaction with other proteins are influenced by post-translational modifications such as sumoylation, which can affect its localization and function within infected cells .

Chemical Properties

The protein's chemical properties include its ability to form complexes with other proteins through non-covalent interactions. These interactions are crucial for its role in modulating host cell signaling pathways during infection.

Applications

Scientific Uses

Research on the Sgg1 protein has significant implications for understanding cytomegalovirus biology and pathogenesis. Insights into its function could contribute to the development of antiviral therapies aimed at disrupting its interactions with host factors. Additionally, studying Sgg1 may provide valuable information regarding immune evasion strategies employed by other herpesviruses.

Molecular Characterization of the Sgg1 Gene and Protein

Genomic Organization and Transcriptional Regulation of sgg1

The sgg1 gene occupies a strategic position within the murine cytomegalovirus (MCMV) genome, situated adjacent to genes critical for viral tropism such as m131/129 (MCK-2). This genomic arrangement suggests potential co-regulatory mechanisms with neighboring genes, particularly through shared bidirectional promoter elements [1] [6]. sgg1 exhibits a compact regulatory architecture, with its promoter harboring consensus motifs for host transcription factors (e.g., SP1, NF-κB) and viral transactivators. Notably, a bidirectional promoter shared with the MCK-2 chemokine homolog gene coordinates expression of both loci during early infection [6].

Spliced Transcript Variants (1.5 kb and 1.8 kb) and Their Open Reading Frames

sgg1 generates two differentially spliced transcripts through alternative promoter usage and exon selection:

  • 1.5-kb transcript: The predominant variant, encoding a 312-amino acid (aa) open reading frame (ORF) that translates into a 37-kDa protein (Sgg1). This transcript initiates downstream of the 1.8-kb transcription start site and lacks upstream regulatory sequences [1].
  • 1.8-kb transcript: Contains an extended 5' leader sequence incorporating an additional 108-aa ORF upstream of the 312-aa ORF. Despite structural differences, both transcripts produce the identical 37-kDa Sgg1 protein, though the 1.8-kb variant yields lower protein abundance due to translational inefficiencies [1].

Table 1: Characteristics of sgg1 Transcript Variants

TranscriptSizeORF FeaturesProtein ProductRelative Abundance
1.5-kb1,500 ntSingle 312-aa ORF37-kDa Sgg1High
1.8-kb1,800 nt108-aa + 312-aa ORFs37-kDa Sgg1Low

The 1.8-kb transcript's upstream ORF exhibits homology to cellular regulatory domains involved in protein-protein interactions, suggesting potential roles in modulating Sgg1 translation or function during early infection [1].

Promoter Architecture and Regulatory Elements Governing sgg1 Expression

The sgg1 promoter contains several functionally conserved elements:

  • Core promoter elements: TATA-box and Initiator (Inr) sequences positioned upstream of the 1.5-kb transcription start site facilitate basal transcription complex assembly [8] [9].
  • Early-response elements: Putative binding sites for immediate-early (IE) viral transactivators enable rapid transcriptional induction post-infection.
  • CpG islands: Unmethylated CpG-rich regions maintain an open chromatin configuration, permitting accessibility to transcription factors during viral reactivation [8] [9].
  • Bidirectional regulatory region: Shared with the MCK-2 locus, this region contains enhancer elements responsive to both viral and host factors, enabling coordinated expression of virulence determinants [6].

Table 2: Regulatory Elements in the sgg1 Promoter Region

Element TypeSequence FeaturesFunction
TATA-boxTATAAA motif (-30 bp)RNA polymerase II recruitment
Initiator (Inr)YYANWYY consensusTranscription start site definition
Early-response elementGGA/GC-rich regionsBinding site for viral IE transactivators
Bidirectional enhancerShared 500-bp intergenic regionCoordinates sgg1 and MCK-2 co-expression

Structural Domains and Biochemical Properties of the Sgg1 Protein

Type 1 Integral Membrane Protein Features and Cytoplasmic Localization

Sgg1 is a type I integral membrane protein characterized by:

  • An N-terminal signal peptide (aa 1-22) directing cotranslational insertion into the endoplasmic reticulum membrane [1].
  • A single transmembrane domain (aa 150-172) with α-helical topology, anchoring the protein in lipid bilayers.
  • A large C-terminal cytoplasmic domain (aa 173-312) harboring putative protein interaction motifs.
  • Three N-linked glycosylation sites (N-X-S/T) in the luminal/extracellular domain, critical for protein maturation and stability [1].

Subcellular localization studies in transfected COS-7 cells demonstrate predominant cytoplasmic distribution, consistent with the protein's orientation favoring cytoplasmic domain accessibility [1]. During MCMV infection, Sgg1 localizes to viral assembly compartments in salivary gland acinar cells, suggesting involvement in virion morphogenesis or egress [6].

Structural analysis reveals a conserved tetracysteine motif (CXXC) within the cytoplasmic domain, potentially functioning as a redox-sensitive zinc-binding site involved in conformational regulation. Additionally, an acidic cluster (D/ECD/E) may facilitate interactions with host trafficking machinery [1].

Post-Translational Modifications and Subcellular Trafficking Mechanisms

Sgg1 undergoes several co- and post-translational modifications:

  • N-glycosylation: Addition of high-mannose oligosaccharides in the ER, with subsequent processing to complex glycans in the Golgi, yielding a mature 45-kDa glycoform [1].
  • Phosphorylation: The cytoplasmic domain contains multiple serine/threonine residues (e.g., S245, T281) phosphorylated by host kinases, potentially modulating protein-protein interactions during viral assembly [5].
  • Ubiquitination: Lysine residues (K192, K265) undergo monoubiquitination, regulating endosomal sorting rather than proteasomal degradation [5].

Trafficking mechanisms involve:

  • COPII-dependent ER export: Mediated by di-acidic (DXD) motifs in the cytoplasmic tail.
  • Golgi processing: Glycan maturation and quality control via the COG complex.
  • Endosomal sorting: Ubiquitin-dependent recruitment to ESCRT machinery at multi-vesicular bodies, potentially facilitating virion envelopment [5].

Temporal Expression Dynamics During Viral Infection

Early vs. Late Phase Transcriptional Activity

sgg1 exhibits biphasic expression kinetics during MCMV infection:

  • Early phase (8-12 hpi): Both transcripts (1.5 kb and 1.8 kb) are abundantly expressed, driven by viral IE transactivators that overcome host transcriptional repression. The 1.8-kb variant predominates initially due to its upstream promoter containing IE-responsive elements [1] [2].
  • Late phase (>24 hpi): Only the 1.5-kb transcript persists at reduced levels, sustained by the core promoter. The 1.8-kb transcript is undetectable, correlating with repression of its upstream regulatory region by viral late proteins [1].

Table 3: Temporal Regulation of sgg1 Expression During MCMV Infection

Infection PhaseTranscripts ExpressedRegulatory MechanismFunctional Significance
Immediate-earlyTrace 1.8-kbChromatin derepressionPriming for early expression
Early (8-12 hpi)1.8-kb >> 1.5-kbIE3 transactivation of upstream promoterMaximizing Sgg1 synthesis for replication
Late (>24 hpi)1.5-kb onlyRepression by viral late factors; miR-m01-4 targetingMaintenance of basal Sgg1 levels

This temporal regulation aligns with Sgg1's role in establishing infection in salivary glands. Recombinant virus RM868, bearing a lacZ-gpt insertion in sgg1, shows severely impaired replication specifically in acinar cells despite normal dissemination to the gland, confirming Sgg1's stage-specific function in virion production within this niche [1] [6]. The repression of sgg1 during late phases may prevent over-accumulation of membrane-associated viral proteins that could trigger host immune surveillance [6].

Properties

CAS Number

160276-34-6

Product Name

Sgg1 protein, cytomegalovirus

Molecular Formula

C5H7NO

Synonyms

Sgg1 protein, cytomegalovirus

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